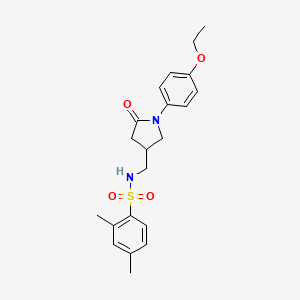

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a 5-oxopyrrolidinone core substituted with a 4-ethoxyphenyl group and a 2,4-dimethylbenzenesulfonamide moiety. The 2,4-dimethylbenzenesulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-27-19-8-6-18(7-9-19)23-14-17(12-21(23)24)13-22-28(25,26)20-10-5-15(2)11-16(20)3/h5-11,17,22H,4,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJZJDBRBYFJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities. The compound’s interaction with its targets leads to changes that result in its various biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. These pathways and their downstream effects contribute to the compound’s overall biological impact.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide, with CAS number 954594-88-8, is a sulfonamide compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine ring and sulfonamide moiety. Its molecular formula is , with a molecular weight of 306.36 g/mol. The presence of the ethoxyphenyl group and the sulfonamide functionality contributes to its unique reactivity and biological profile.

Target Interaction

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors. The mechanism typically involves:

- Binding to Active Sites : The compound may bind to the active sites of specific enzymes, inhibiting their activity.

- Conformational Changes : Binding can lead to conformational changes in target proteins, altering their function.

These interactions suggest potential applications in therapeutic contexts, particularly in drug development targeting specific pathways.

Antimicrobial Properties

Several studies have demonstrated that sulfonamide derivatives exhibit antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against various bacteria and fungi. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, making it a candidate for further investigation in antimicrobial therapy.

Anticancer Potential

Emerging research highlights the potential anticancer properties of sulfonamide derivatives. For instance:

- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, showing cytotoxic effects and ability to induce apoptosis.

This suggests that this compound may warrant investigation in cancer research.

Study on Enzyme Inhibition

A study conducted on related sulfonamides demonstrated significant inhibition of carbonic anhydrase enzymes, which are vital for maintaining acid-base balance in organisms. The inhibition was quantified using IC50 values, providing a basis for evaluating the efficacy of this compound in similar assays.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 12.5 | Carbonic Anhydrase |

| N-(Ethoxy) | TBD | TBD |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data suggest that modifications to the structure can significantly influence these parameters.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on shared motifs: sulfonamide derivatives, ethoxyphenyl-containing compounds, and pyrrolidinone-based molecules. Below is a detailed comparison:

Sulfonamide Derivatives

Ethoxyphenyl-Containing Compounds

Key Insight: The 4-ethoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to polar analogs, though its placement on a pyrrolidinone (vs. benzimidazole in Etazene) likely avoids psychoactive effects .

Pyrrolidinone-Based Molecules

Key Insight: The 5-oxopyrrolidinone core in the target compound may mimic transition states in enzymatic reactions, similar to thiazolidinediones in PPARγ ligands .

Q & A

Basic: What are the recommended synthetic routes for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including (i) formation of the pyrrolidinone core via cyclization of γ-lactam precursors, (ii) introduction of the 4-ethoxyphenyl group through nucleophilic substitution or coupling, and (iii) sulfonamide formation via reaction with 2,4-dimethylbenzenesulfonyl chloride. Key optimization parameters include:

- Temperature control : Elevated temperatures (80–100°C) for cyclization steps to ensure high yields .

- Catalysts : Use of palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity >95% .

Advanced: How can computational methods like DFT or molecular docking be applied to predict the bioactivity of this compound?

Density Functional Theory (DFT) calculations can optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and binding affinities. Molecular docking (using AutoDock Vina or Schrödinger Suite) against target proteins (e.g., kinases, GPCRs) requires:

- Protein preparation : Retrieve crystal structures from PDB (e.g., 4LAR for sulfonamide-binding enzymes) and remove water/ligands.

- Docking parameters : Grid box centered on active sites, Lamarckian genetic algorithm for conformational sampling.

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (NAMD/GROMACS) to assess stability .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .

- FT-IR : Key peaks include sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyrrolidinone C=O (1680 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₂H₂₈N₂O₄S: 428.17) .

Advanced: How should researchers address contradictions in reported bioactivity data for sulfonamide derivatives?

Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges) or structural analogs with minor substituent changes. Mitigation strategies include:

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- SAR studies : Systematically modify substituents (e.g., replacing ethoxy with methoxy) to isolate bioactivity contributors .

- Crystallography : Resolve ligand-protein complexes (via SHELX ) to confirm binding modes and validate activity trends.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential sulfonamide dust inhalation risks.

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Advanced: What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility; logP reduction from ~3.5 to <2.5 enhances bioavailability .

- Metabolic stability : Deuterate labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility for IV administration .

Basic: How can researchers validate the purity of intermediates and final products?

- HPLC : Use C18 columns (5 µm, 250 mm) with UV detection (254 nm); retention time consistency (±0.1 min) indicates purity .

- TLC : Monitor reactions using silica plates (ethyl acetate:hexane 3:7); Rf values should match reference standards.

- Elemental analysis : Carbon/hydrogen/nitrogen content within 0.3% of theoretical values .

Advanced: What experimental and computational approaches are used to study structure-activity relationships (SAR) for this compound?

- Library synthesis : Prepare analogs with systematic substituent variations (e.g., alkyl/aryl groups on pyrrolidinone) .

- Bioassays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays .

- QSAR modeling : Build regression models (e.g., partial least squares) linking descriptors (logP, polar surface area) to activity .

Basic: What are the key challenges in crystallizing this compound, and how can they be resolved?

- Polymorphism : Screen solvents (e.g., DMSO, ethanol) at varying temperatures to isolate stable polymorphs .

- Crystal mounting : Use cryo-loops with Paratone-N oil to prevent dehydration during X-ray data collection (λ = 1.5418 Å, Cu-Kα) .

- Refinement : Apply SHELXL for anisotropic displacement parameters and validate via R-factor convergence (<5%) .

Advanced: How can researchers design experiments to assess the compound’s potential off-target effects?

- Proteome profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Kinase panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target inhibition .

- Toxicity screening : Conduct hepatocyte assays (e.g., HepG2) to monitor ALT/AST release as markers of liver damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.